molecular formula C16H9Cl2N3 B8632915 4-(2,4-Dichloroanilino)quinoline-3-carbonitrile

4-(2,4-Dichloroanilino)quinoline-3-carbonitrile

Cat. No.: B8632915
M. Wt: 314.2 g/mol
InChI Key: GXGCJOVOUDBDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichloroanilino)quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C16H9Cl2N3 and its molecular weight is 314.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H9Cl2N3

Molecular Weight

314.2 g/mol

IUPAC Name

4-(2,4-dichloroanilino)quinoline-3-carbonitrile

InChI

InChI=1S/C16H9Cl2N3/c17-11-5-6-15(13(18)7-11)21-16-10(8-19)9-20-14-4-2-1-3-12(14)16/h1-7,9H,(H,20,21)

InChI Key

GXGCJOVOUDBDDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C#N)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 250 mg (1.02 mmol) of 4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile, 530 mg (3.27 mmol) of 2,4-dichloroaniline and 112 mg of pyridine hydrochloride is heated until no 4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile remained as measured by thin layer chromatography. The reaction mire is cooled to room temperature and the solid is treated with methanol and then partitioned between ethyl acetate and saturated sodium bicarbonate. The organic layer is dried over magnesium sulfate, filtered and concentrated in vacuo. Diethyl ether is added to the residue and the solid is collected by filtration to give 225 mg (66%) of a yellow solid. An analytical sample is obtained by column chromatography, eluting with 6:1 hexane/ethyl acetate, to provide a fight yellow solid, mp 260–262° C.
Name
4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

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